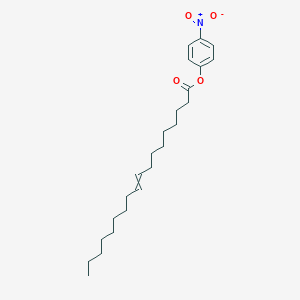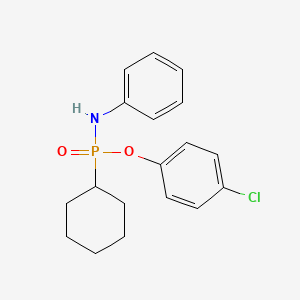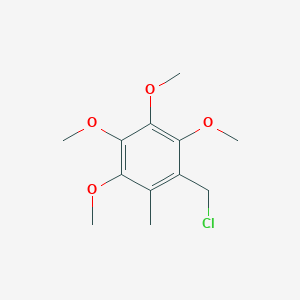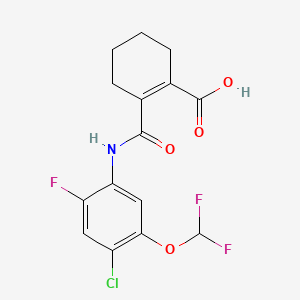
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide) is a chemical compound known for its unique structure and properties. It is primarily used in various scientific research applications due to its ability to form stable complexes with metal ions. This compound is also utilized in the synthesis of other chemical compounds and has significant industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide) typically involves the reaction of ethylenediamine with ethylene oxide in the presence of a catalyst. The reaction conditions include maintaining a temperature of around 80-100°C and a pressure of 1-2 atm. The reaction is carried out in a solvent such as water or ethanol to facilitate the process.
Industrial Production Methods
In industrial settings, the production of N1,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide) is scaled up using continuous flow reactors. This method ensures a consistent and high yield of the product. The reaction conditions are optimized to achieve maximum efficiency, and the product is purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)
Substitution: Various alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones
Reduction: Formation of corresponding amines or alcohols
Substitution: Formation of substituted ethanebis(thioamide) derivatives
Applications De Recherche Scientifique
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide) has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to form stable complexes with metal ions, which are useful in catalysis and metal extraction.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its ability to form stable cross-linked structures.
Mécanisme D'action
The mechanism of action of N1,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide) involves its ability to form stable complexes with metal ions. The hydroxyl and thioamide groups in the compound coordinate with metal ions, forming chelates. These chelates are stable and can be used in various catalytic and extraction processes. The molecular targets include metal ions such as copper, nickel, and palladium, and the pathways involved are primarily related to metal ion coordination and stabilization.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine
- N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine
Uniqueness
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide) is unique due to its thioamide groups, which provide additional coordination sites for metal ions compared to similar compounds. This enhances its ability to form more stable and diverse metal complexes, making it more versatile in various applications.
Propriétés
Numéro CAS |
137103-08-3 |
|---|---|
Formule moléculaire |
C10H20N2O4S2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
N,N,N',N'-tetrakis(2-hydroxyethyl)ethanedithioamide |
InChI |
InChI=1S/C10H20N2O4S2/c13-5-1-11(2-6-14)9(17)10(18)12(3-7-15)4-8-16/h13-16H,1-8H2 |
Clé InChI |
BBAQBYCDNWCUEH-UHFFFAOYSA-N |
SMILES canonique |
C(CO)N(CCO)C(=S)C(=S)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14281915.png)




![Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-](/img/structure/B14281939.png)

![Trimethyl[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281951.png)



![4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid](/img/structure/B14281974.png)
![{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene](/img/structure/B14281980.png)

